6''-O-Acetylgenistin
Overview
Description
6’'-O-Acetylgenistin is an isoflavone glycoside isolated from soybeans. It is known for its significant inhibitory effect on lipid peroxidation in rat liver microsomes, with an IC50 value of 10.6 μM . This compound belongs to the class of flavonoids, specifically isoflavones, and is recognized for its potential antioxidant properties .
Mechanism of Action
Target of Action
6’‘-O-Acetylgenistin is an isoflavone glycoside isolated from soybeans . The primary target of 6’‘-O-Acetylgenistin is lipid peroxidation in rat liver microsomes . Lipid peroxidation is a process that leads to the oxidative degradation of lipids, which can cause cell damage. By inhibiting this process, 6’'-O-Acetylgenistin plays a protective role against oxidative stress .
Mode of Action
6’'-O-Acetylgenistin interacts with its target by inhibiting the process of lipid peroxidation . This results in a decrease in the oxidative degradation of lipids, thereby reducing cell damage and oxidative stress .
Biochemical Pathways
It is known that it inhibits lipid peroxidation, a process that is part of the oxidative stress pathway . By inhibiting this process, 6’'-O-Acetylgenistin may affect downstream effects related to oxidative stress and cell damage .
Result of Action
The primary result of 6’'-O-Acetylgenistin’s action is the significant inhibition of lipid peroxidation in rat liver microsome . This leads to a reduction in oxidative stress and cell damage, potentially offering protective effects against diseases related to oxidative stress .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6’‘-O-Acetylgenistin are largely derived from its structure. It is synthesized by the phenylpropanoid pathway, a major route for the production of flavonoids in plants
Cellular Effects
6’‘-O-Acetylgenistin has been evaluated for its role in muscle cell differentiation and its potential protective effects against dexamethasone-induced muscle atrophy . It was found that 6’'-O-Acetylgenistin significantly promoted C2C12 myotube differentiation, as evidenced by enhanced myotube width and increased fusion index .
Molecular Mechanism
It has been suggested that its protective effects against muscle atrophy are attributed to its regulation of the AMPK/FoxO-dependent signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, morphological assessments over a temporal gradient post-6’'-O-Acetylgenistin exposure revealed enhanced myotube differentiation, particularly pronounced on day six . This effect persisted even in the presence of dexamethasone, a known myogenesis antagonist .
Metabolic Pathways
6’'-O-Acetylgenistin is involved in the phenylpropanoid pathway, a major route for the production of flavonoids in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Acetylgenistin typically involves the acetylation of genistin. Genistin, a naturally occurring isoflavone glycoside, is first isolated from soybeans. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under mild conditions to ensure the selective acetylation of the hydroxyl group at the 6’’ position .
Industrial Production Methods: Industrial production of 6’'-O-Acetylgenistin follows a similar approach but on a larger scale. The process involves the extraction of genistin from soybeans, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6’'-O-Acetylgenistin undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under mild conditions to prevent over-reduction.
Substitution: Common reagents include acyl chlorides and anhydrides.
Major Products:
Oxidation: Formation of oxidized derivatives such as quinones.
Reduction: Formation of reduced derivatives such as dihydroisoflavones.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
6’'-O-Acetylgenistin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of isoflavones.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and osteoporosis.
Comparison with Similar Compounds
Genistin: The parent compound of 6’'-O-Acetylgenistin, known for its antioxidant and estrogenic properties.
Daidzin: Another isoflavone glycoside found in soybeans, with similar antioxidant properties.
Glycitin: An isoflavone glycoside with potential anti-inflammatory and anticancer properties.
Uniqueness of 6’'-O-Acetylgenistin: 6’‘-O-Acetylgenistin is unique due to its specific acetylation at the 6’’ position, which may enhance its bioavailability and stability compared to other isoflavone glycosides. This modification also potentially alters its biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-13-6-15(26)18-16(7-13)32-8-14(19(18)27)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWGBJJLEDQBKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6''-O-Acetylgenistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73566-30-0 | |
Record name | 6''-O-Acetylgenistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 186 °C | |
Record name | 6''-O-Acetylgenistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6''-O-acetylgenistin in soybean products?
A1: this compound is an isoflavone derivative found in soybeans and soy-based products. While not as prevalent as other isoflavones like malonyl glycosides, research indicates that this compound levels increase during processes like soybean toasting []. This suggests that processing methods can significantly influence the levels of specific isoflavone derivatives in soy foods.
Q2: Can you elaborate on the analytical techniques employed to identify and quantify this compound in soybean samples?
A2: High-performance liquid chromatography coupled with electrospray ionization multi-stage tandem mass spectrometry (HPLC-ESI-MSn) has been successfully utilized to analyze and identify this compound in soybean meal extracts []. This sophisticated method provides accurate molecular ion peaks and multistage fragment ion information, enabling precise identification and quantification of this specific isoflavone derivative. Other techniques, such as those using diode array detection (DAD) and specific columns like Zorbax SB-C18, have been established for rapid quantification of this compound and other isoflavones in soybean seeds and processed products [].
Q3: Research suggests a correlation between this compound and specific physiological activities. Could you expand on these findings?
A3: Studies have shown a strong correlation between this compound and physiological activities such as antioxidant capacity (measured through ABTS and DPPH assays), estrogenic activity, and the regulation of specific proteins like ER alpha, UCP-1, and NO []. This suggests that this compound might contribute to the health benefits attributed to soybean consumption, particularly in areas like antioxidant defense and hormonal balance.
Q4: Given the potential bioactivity of this compound, has its application in drug discovery been explored?
A4: Emerging research suggests this compound might hold promise as a potential therapeutic agent, particularly for dengue fever. Computational studies employing virtual screening, molecular docking, and molecular dynamics simulations have identified this compound as a potential inhibitor of the dengue virus NS5 methyltransferase, a crucial enzyme for viral replication []. Further research is necessary to validate these in silico findings and explore its potential therapeutic application in vivo.
Q5: How does the structure of this compound compare to other isoflavones, and what is its significance?
A5: this compound is structurally similar to other isoflavone glucosides, but with a distinguishing acetyl group at the 6'' position of the glucose moiety. This structural variation likely influences its specific interactions with biological targets and could contribute to its distinct bioactivity compared to other isoflavones.
Q6: What are the implications of this compound's stability during food processing?
A6: Understanding the stability of this compound during food processing is crucial as it directly impacts the final isoflavone profile and potential bioactivity of soybean products. Studies have shown that encapsulation techniques, like spray drying using specific wall materials like β-cyclodextrin, can significantly enhance the stability of this compound, preserving its content during storage and potentially increasing its bioavailability [].
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